molecular formula C9H8BrFO3 B13899029 3-Bromo-2-ethoxy-6-fluorobenzoic acid

3-Bromo-2-ethoxy-6-fluorobenzoic acid

Cat. No.: B13899029
M. Wt: 263.06 g/mol
InChI Key: BWHVEDAETZKRBG-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-6-fluorobenzoic acid is an organic compound with the molecular formula C9H8BrFO3 and a molecular weight of 263.06 g/mol . This compound is characterized by the presence of bromine, ethoxy, and fluorine substituents on a benzoic acid core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-6-fluorobenzoic acid typically involves the bromination of 2-ethoxy-6-fluorobenzoic acid. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process may include nitration, reduction, bromination, and esterification steps, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-ethoxy-6-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-2-ethoxy-6-fluorobenzoic acid is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor binding assays.

    Medicine: Potential use in the development of anti-inflammatory and anticancer agents.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-6-fluorobenzoic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of bromine, ethoxy, and fluorine groups can enhance its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Comparison: 3-Bromo-2-ethoxy-6-fluorobenzoic acid is unique due to the specific arrangement of bromine, ethoxy, and fluorine substituents, which can influence its reactivity and biological activity. Compared to 2-Bromo-6-fluorobenzoic acid, the ethoxy group in this compound provides additional sites for chemical modification and potential interactions with biological targets .

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

3-bromo-2-ethoxy-6-fluorobenzoic acid

InChI

InChI=1S/C9H8BrFO3/c1-2-14-8-5(10)3-4-6(11)7(8)9(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI Key

BWHVEDAETZKRBG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1C(=O)O)F)Br

Origin of Product

United States

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